![molecular formula C12H13N5O3S B2811681 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2811681.png)

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

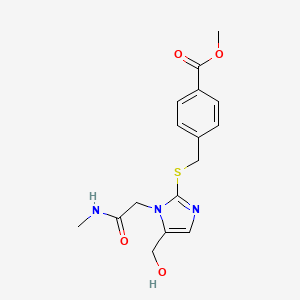

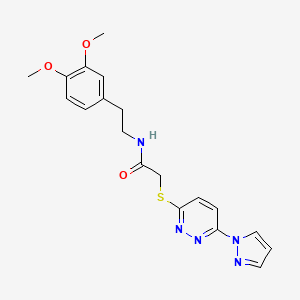

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring structure . These compounds are known for their versatile biological properties, including antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activity .

Synthesis Analysis

The synthesis of similar compounds, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported . The synthesis involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like NMR spectroscopy and X-ray crystallography . These studies often focus on features like tautomerism, which is the ability of a compound to exist in multiple structural forms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often depend on the nucleophilicity of the amines used . For example, the reaction with aliphatic amines involves a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds exhibit excellent thermal stability and are insensitive to impact, friction, and electrostatic discharge .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

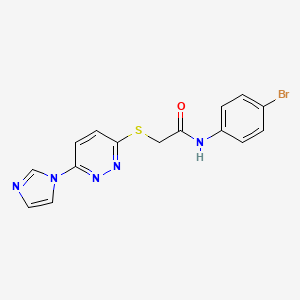

Synthesis and Antiexudative Activity : Derivatives of 1,2,4-triazol have been synthesized and evaluated for their antiexudative properties. These derivatives showed promising results, with some compounds exceeding the anti-exudative activity of reference drugs, highlighting their potential in reducing inflammation and edema Chalenko et al., 2019.

Antiviral and Virucidal Activity : 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were synthesized and their structures confirmed. These compounds were evaluated for cytotoxicity and antiviral activities, showing potential in reducing viral replication of tested viruses, suggesting their application in antiviral therapy Wujec et al., 2011.

Antimicrobial Activity : Novel triazole derivatives were synthesized and investigated for their antimicrobial activities. Some derivatives exhibited potent activity against various Candida species and pathogenic bacteria, indicating their potential use in antimicrobial treatments Altıntop et al., 2011.

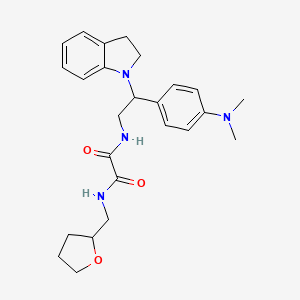

Anticancer Properties : The synthesis of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides and their evaluation against 60 cancer lines revealed that certain compounds showed high selectivity and activity against melanoma and breast cancer cell lines, demonstrating their potential as anticancer agents Ostapiuk et al., 2015.

Mecanismo De Acción

Target of Action

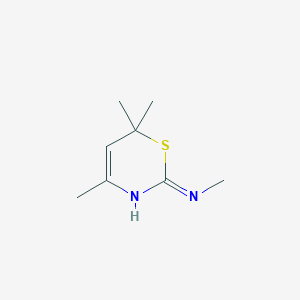

It is known that 1,2,4-triazoles, a core structure in this compound, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .

Mode of Action

The 1,2,4-triazole core structure is known to interact with its targets through hydrogen bonding, given its multiple nitrogen atoms and the potential for protonation of the amino group .

Biochemical Pathways

Given the broad range of activities associated with 1,2,4-triazoles, it can be inferred that multiple pathways could be affected, particularly those involving kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .

Pharmacokinetics

The solubility of related compounds in water at temperatures below 60°c has been reported , which could potentially impact the bioavailability of this compound.

Result of Action

The extensive hydrogen bonding interactions between the cations and anions of related compounds have been shown to contribute greatly to their high density, insensitivity, and thermal stability .

Action Environment

The thermal stability of related compounds up to 407 °c has been reported , suggesting that this compound may also exhibit significant thermal stability.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3S/c13-11-15-12(17-16-11)21-5-10(18)14-4-7-1-2-8-9(3-7)20-6-19-8/h1-3H,4-6H2,(H,14,18)(H3,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWRXGRMOXKZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NNC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2811602.png)

![[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2811607.png)

![1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2811608.png)

![2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2811612.png)

![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2811615.png)

![N-methyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811619.png)

![Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811620.png)